3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c1-20-9-6-12-15-14(21-16-12)11-4-7-17(8-5-11)23(18,19)13-3-2-10-22-13/h2-3,10-11H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPCBICSZXQKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the core 1,2,4-oxadiazole ring This can be achieved through cyclization reactions involving hydrazine and carboxylic acids or their derivatives
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine derivative.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted oxadiazoles or derivatives.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: The compound's unique structure may offer new avenues for drug discovery and development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit certain enzymes involved in oxidative stress pathways, thereby reducing inflammation and cellular damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
a. Position 3 Substituents
- 3-(4-Methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride ():
This compound features a 4-methoxyphenyl group at position 3 and a protonated piperidine at position 3. The methoxy group enhances lipophilicity (logP ~3.5), but the lack of a sulfonyl group reduces hydrogen-bonding capacity compared to the thiophene sulfonyl derivative. It is reported in pharmacological screenings but lacks detailed activity data .
- However, its higher molecular weight (295.3 g/mol) and logP (4.7) suggest reduced aqueous solubility compared to the methoxyethyl analog .
b. Position 5 Substituents
- 5-(1-(4-Nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole-2-thiol derivatives ():
These compounds replace the thiophene sulfonyl group with a nitrobenzenesulfonyl moiety. The nitro group enhances electrophilicity, which may improve covalent interactions but increase toxicity risks. The thiol group at position 2 introduces redox activity absent in the target compound .
- 5-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (): The trifluoromethylphenyl group at position 3 provides strong electron-withdrawing effects, enhancing metabolic stability.
Physicochemical Properties
*Estimated based on structural analogs; †Predicted using QSAR models.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves sulfonylation of a piperidine intermediate followed by oxadiazole ring formation, contrasting with iridium-catalyzed amination methods used for analogs () .
- SAR Insights : Bulkier sulfonyl groups (e.g., thiophene vs. phenyl) may improve target binding but reduce solubility. The methoxyethyl chain balances lipophilicity and solubility, a critical factor for oral bioavailability .
- Unresolved Questions : The impact of thiophene sulfonyl on off-target effects (e.g., CYP inhibition) and metabolic stability requires further study.
Biological Activity
3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a 1,2,4-oxadiazole core, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure
The compound features a unique combination of functional groups that contribute to its biological activity:
- Core Structure : 1,2,4-oxadiazole
- Substituents :
- Methoxyethyl group
- Thiophen-2-ylsulfonyl group attached to a piperidin-4-yl moiety
The biological effects of this compound are likely mediated through interactions with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, reducing inflammation and cellular damage.
- Receptor Modulation : It may act on receptors associated with various signaling pathways, influencing cellular responses and potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:
- A study highlighted that oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG and other bacterial strains .
- Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Oxadiazole derivatives have been investigated for their anticancer properties:
| Compound | Target | Activity |
|---|---|---|
| Compound VI | MCF-7 cells | Strong anticancer activity |
| Compound VII | VEGFR-2 | IC50 = 31 nM |
| Compound IX | Tubulin | Nanomolar inhibitory potency |
These studies suggest that the compound may inhibit key proteins involved in cancer progression .
Neuroprotective Effects
Some oxadiazole derivatives have shown neuroprotective activity. This is particularly relevant in the context of developing treatments for neurodegenerative diseases .
Case Studies and Research Findings
- Antitubercular Activity : Dhumal et al. (2016) reported that certain oxadiazole derivatives exhibited potent antitubercular activity by inhibiting the enoyl reductase enzyme (InhA) critical for mycolic acid synthesis in Mycobacterium tuberculosis .
- Kinase Inhibition : A detailed study on oxadiazoles indicated their potential as kinase inhibitors. Molecular docking studies suggested strong binding affinities to EGFR and VEGFR kinases, which are crucial targets in cancer therapy .
- Comparative Studies : Research comparing various oxadiazole derivatives revealed that structural modifications significantly impact biological activity. The presence of specific substituents like thiophenes enhances the compound's efficacy against certain pathogens and cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole?
- Methodological Answer : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization of amidoximes with activated carboxylic acid derivatives. For example, anthranilic diamide analogues containing 1,2,4-oxadiazole rings are synthesized via coupling reactions between substituted amines and carbonyl intermediates under reflux conditions in polar aprotic solvents (e.g., DMF) . For the target compound, the piperidin-4-yl moiety can be functionalized via sulfonylation using thiophen-2-ylsulfonyl chloride, followed by nucleophilic substitution or coupling reactions to introduce the methoxyethyl group. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .
Q. What spectroscopic and analytical methods are recommended to confirm the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for methoxyethyl (-OCH2CH2O-), thiophen-2-ylsulfonyl (aromatic protons at δ ~7.0–7.5 ppm), and piperidinyl (N–CH2 protons at δ ~2.5–3.5 ppm) groups.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement, particularly to confirm stereochemistry and sulfonamide geometry .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Apoptosis induction : Use caspase-3/7 activation assays in cancer cell lines (e.g., T47D breast cancer cells) with flow cytometry to monitor cell cycle arrest (G1 phase) .
- Insecticidal activity : Screen against Plutella xylostella larvae at concentrations ≤100 mg L⁻¹, with mortality rates and LC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Variation of substituents : Replace the methoxyethyl group with alkyl/aryl ethers or the thiophen-2-ylsulfonyl group with other sulfonyl heterocycles (e.g., pyridyl, furanyl).
- Bioisosteric replacements : Substitute the 1,2,4-oxadiazole core with 1,3,4-oxadiazole or triazole rings to assess impact on bioactivity .
- Quantitative SAR (QSAR) : Use CoMFA models to correlate steric/electrostatic fields with activity data, validated via leave-one-out cross-validation (e.g., R² >0.8) .
Q. What computational strategies are effective for predicting target binding interactions?
- Methodological Answer :
- Molecular docking : Dock the compound into the active site of TIP47 (IGF II receptor binding protein) using AutoDock Vina, with scoring functions to prioritize poses with hydrogen bonds to sulfonamide oxygen or oxadiazole nitrogen .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify key residue interactions (e.g., hydrophobic contacts with piperidinyl groups) .
Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structural analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
